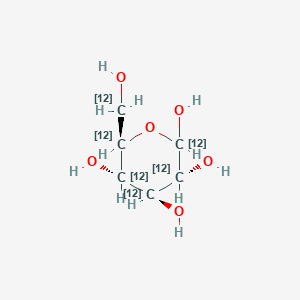
2-oxopropyl(triphenyl)phosphanium;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxopropyl(triphenyl)phosphanium;hydrochloride, also known as phosphonium, (2-oxopropyl)triphenyl-, hydrochloride (1:1), is a chemical compound with the molecular formula C21H20ClOP. It is a phosphonium salt that features a triphenylphosphonium group attached to a 2-oxopropyl moiety. This compound is of interest in various fields of chemistry due to its unique properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxopropyl(triphenyl)phosphanium;hydrochloride typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-chloropropanone under controlled conditions to yield the desired phosphonium salt . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of solvents to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-oxopropyl(triphenyl)phosphanium;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-oxopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound yields phosphine oxides, while reduction can produce different phosphine derivatives. Substitution reactions result in the formation of new phosphonium salts with different substituents .
Aplicaciones Científicas De Investigación
2-oxopropyl(triphenyl)phosphanium;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction.
Biology: The compound is studied for its potential biological activities, including its role as a precursor for biologically active phosphine derivatives.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceuticals that require phosphonium salts as intermediates.
Mecanismo De Acción
The mechanism of action of 2-oxopropyl(triphenyl)phosphanium;hydrochloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The triphenylphosphonium group can stabilize positive charges, making the compound a useful intermediate in various reactions. The 2-oxopropyl group can participate in nucleophilic attacks, leading to the formation of new bonds and the generation of different products .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methylallyl)triphenylphosphonium chloride
- (2-Methylbenzyl)triphenylphosphonium chloride
- 2-Carboxyethyltriphenylphosphonium chloride
- (2-Cyclohexylimino)ethyltriphenylphosphonium chloride
- (2-Methyl-1-propenyl)triphenylphosphonium chloride
Uniqueness
2-oxopropyl(triphenyl)phosphanium;hydrochloride is unique due to its specific structure, which combines a triphenylphosphonium group with a 2-oxopropyl moiety. This unique combination imparts distinct reactivity and properties to the compound, making it valuable in various chemical reactions and applications. Its ability to participate in both nucleophilic and electrophilic reactions sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C21H21ClOP+ |
|---|---|
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
2-oxopropyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C21H20OP.ClH/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1; |
Clave InChI |
XAMZZEBAJZJERT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)

![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)






![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)
![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)

